

Application Note: ^1H NMR Analysis of 1-Ethyl-4-isopropylcyclohexane

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Compound of Interest

Compound Name: **1-Ethyl-4-isopropylcyclohexane**

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the ^1H NMR spectrum of **1-Ethyl-4-isopropylcyclohexane**, including predicted data for both cis and trans isomers. It outlines the experimental protocol for sample preparation and spectral acquisition and includes visualizations to illustrate the molecular structure, key NMR correlations, and the experimental workflow.

Introduction

1-Ethyl-4-isopropylcyclohexane is a disubstituted cyclohexane that can exist as two diastereomers: cis and trans. The conformational analysis of these isomers is crucial in structural elucidation, as the spatial arrangement of the ethyl and isopropyl groups significantly influences the ^1H NMR spectrum. In the chair conformation, which is the most stable arrangement for a cyclohexane ring, substituents can occupy either axial or equatorial positions. The relative orientation of these substituents affects the chemical shifts (δ) and coupling constants (J) of the ring protons, providing valuable information about the molecule's stereochemistry. This application note details the predicted ^1H NMR analysis for both cis- and trans-**1-Ethyl-4-isopropylcyclohexane** and provides a standard protocol for their experimental analysis.

Predicted ^1H NMR Spectral Data

Due to the conformational preferences of the bulky isopropyl and ethyl groups, the trans isomer is expected to predominantly exist in a di-equatorial conformation, which is the most stable arrangement. The cis isomer will exist in an equilibrium of two chair conformations, with the conformation where the larger isopropyl group is in the equatorial position being the major contributor. The following tables summarize the predicted ^1H NMR data for the most stable conformers of both isomers.

Table 1: Predicted ^1H NMR Data for **trans-1-Ethyl-4-isopropylcyclohexane** (di-equatorial conformation)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)	Integration
CH3 (ethyl)	0.85 - 0.95	t	~7.0	3H
CH2 (ethyl)	1.20 - 1.35	q	~7.0	2H
CH (isopropyl)	1.45 - 1.60	m	-	1H
CH3 (isopropyl)	0.80 - 0.90	d	~6.5	6H
Cyclohexane Ring H (axial)	0.90 - 1.20	m	Jaa \approx 10-12, Jae \approx 2-5	4H
Cyclohexane Ring H (equatorial)	1.60 - 1.80	m	Jee \approx 2-5, Jea \approx 2-5	4H
CH (on C1 and C4)	1.10 - 1.30	m	-	2H

Table 2: Predicted ^1H NMR Data for **cis-1-Ethyl-4-isopropylcyclohexane** (isopropyl-equatorial, ethyl-axial conformation - major contributor)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)	Integration
CH3 (ethyl)	0.88 - 0.98	t	~7.2	3H
CH2 (ethyl)	1.35 - 1.50	q	~7.2	2H
CH (isopropyl)	1.40 - 1.55	m	-	1H
CH3 (isopropyl)	0.82 - 0.92	d	~6.8	6H
Cyclohexane Ring H (axial)	0.95 - 1.25	m	Jaa ≈ 10-12, Jae ≈ 2-5	4H
Cyclohexane Ring H (equatorial)	1.65 - 1.85	m	Jee ≈ 2-5, Jea ≈ 2-5	4H
CH (on C1 and C4)	1.15 - 1.40	m	-	2H

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds, including isopropylcyclohexane and ethylcyclohexane. The coupling constants for the cyclohexane ring protons are characteristic of their spatial relationships in a chair conformation. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol

This section outlines a standard protocol for the preparation and ^1H NMR analysis of **1-Ethyl-4-isopropylcyclohexane**.

3.1. Materials and Equipment

- **1-Ethyl-4-isopropylcyclohexane** sample (5-25 mg)
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- NMR tube (5 mm diameter)

- Pasteur pipette
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

- Weigh approximately 5-25 mg of the **1-Ethyl-4-isopropylcyclohexane** sample directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently vortex the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer.
- Cap the NMR tube securely.

3.3. NMR Data Acquisition

- Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
- Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using an automated shimming routine.
- Acquire the ^1H NMR spectrum using standard acquisition parameters. A typical set of parameters would include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds

- Number of scans: 8-16 (can be adjusted based on sample concentration)
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualizations

4.1. Molecular Structure and Proton Labeling

trans-1-Ethyl-4-isopropylcyclohexane

cis-1-Ethyl-4-isopropylcyclohexane

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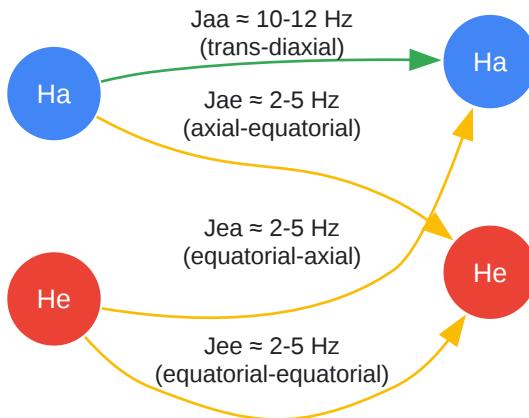
Caption: Chair conformations of trans and cis isomers.

4.2. ¹H NMR Analysis Workflow

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Caption: Experimental workflow for ^1H NMR analysis.

4.3. Key ^1H - ^1H Coupling Relationships in a Cyclohexane Chair



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Caption: Typical proton coupling constants in a cyclohexane chair.

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